Carbanion Acidity vs. Dimethyl Sulfone
Bis(methylsulfonyl)methane displays a thermodynamic acidity of pKₐ ≈ 12.5–12.7 at 25 °C, attributed to dual sulfonyl stabilisation of the resultant carbanion . In contrast, dimethyl sulfone (MSM, CAS 67-71-0) possesses a pKₐ of 28 under the same conditions [1]. The >15‑log‑unit difference translates to a carbanion concentration at equilibrium roughly 3 × 10¹⁵‑fold higher for the gem‑disulfone at a given pH, enabling mild‑base deprotonation (e.g., NaH in THF at 0 °C) that is kinetically and thermodynamically inaccessible to MSM [2].
| Evidence Dimension | Thermodynamic acidity (pKₐ) |
|---|---|
| Target Compound Data | pKₐ ≈ 12.5–12.7 (25 °C, aqueous or DMSO‑d₆) |
| Comparator Or Baseline | Dimethyl sulfone (MSM): pKₐ = 28 (25 °C, aqueous) |
| Quantified Difference | ΔpKₐ ≈ 15.5; carbanion ratio ≈ 3 × 10¹⁵ : 1 |
| Conditions | Potentiometric and spectrophotometric determination in water/DMSO; 25 °C |
Why This Matters
This acidity difference dictates whether a user can generate a synthetically useful nucleophile under mild conditions; bis(methylsulfonyl)methane enables room‑temperature alkylation, whereas MSM requires extreme bases unsuitable for functionalised substrates.
- [1] ChemicalBook. Methyl sulfone (CAS 67-71-0). Physicochemical properties. https://www.chemicalbook.cn/CASEN_67-71-0.htm View Source
- [2] Castro, A. C.; Spencer, T. A. Formation and alkylation of anions of bis(methylsulfonyl)methane. J. Org. Chem. 1992, 57 (12), 3496–3499. https://doi.org/10.1021/jo00038a049 View Source
